3-Methoxy-5-[2-(trifluoromethyl)phenyl]penta-2,4-dienoic acid
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Overview
Description
3-Methoxy-5-[2-(trifluoromethyl)phenyl]penta-2,4-dienoic acid is an organic compound characterized by the presence of a methoxy group, a trifluoromethyl group, and a conjugated diene system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-5-[2-(trifluoromethyl)phenyl]penta-2,4-dienoic acid typically involves multi-step organic reactions. One common approach is the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the trifluoromethyl group onto the aromatic ring. The methoxy group can be introduced via nucleophilic substitution reactions. The conjugated diene system is often formed through aldol condensation or Wittig reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-5-[2-(trifluoromethyl)phenyl]penta-2,4-dienoic acid can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The conjugated diene system can be reduced to form a saturated compound.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used under basic conditions.
Major Products
Oxidation: Formation of 3-methoxy-5-[2-(trifluoromethyl)phenyl]pent-2-en-4-one.
Reduction: Formation of 3-methoxy-5-[2-(trifluoromethyl)phenyl]pentane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Methoxy-5-[2-(trifluoromethyl)phenyl]penta-2,4-dienoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Methoxy-5-[2-(trifluoromethyl)phenyl]penta-2,4-dienoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the methoxy group can influence its electronic properties and reactivity.
Comparison with Similar Compounds
Similar Compounds
- 3-Methoxy-5-(trifluoromethyl)phenylboronic acid
- 4-Methoxy-2-(trifluoromethyl)phenylboronic acid
- 3-Methoxyphenylboronic acid
Uniqueness
3-Methoxy-5-[2-(trifluoromethyl)phen
Properties
CAS No. |
112856-58-3 |
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Molecular Formula |
C13H11F3O3 |
Molecular Weight |
272.22 g/mol |
IUPAC Name |
3-methoxy-5-[2-(trifluoromethyl)phenyl]penta-2,4-dienoic acid |
InChI |
InChI=1S/C13H11F3O3/c1-19-10(8-12(17)18)7-6-9-4-2-3-5-11(9)13(14,15)16/h2-8H,1H3,(H,17,18) |
InChI Key |
WXXOJJXLJAPCNA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=CC(=O)O)C=CC1=CC=CC=C1C(F)(F)F |
Origin of Product |
United States |
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